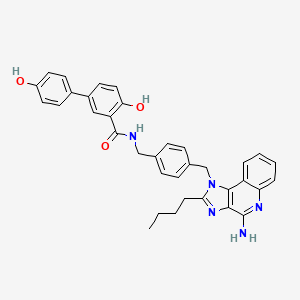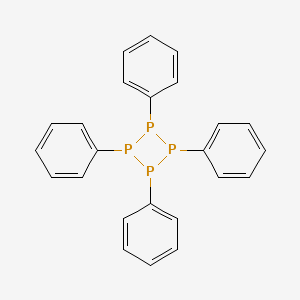
Tetraphosphetane, tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphetane, tetraphenyl- is a compound that belongs to the class of organophosphorus compounds It is characterized by a four-membered ring structure consisting of phosphorus atoms, each bonded to a phenyl group
Vorbereitungsmethoden
The synthesis of tetraphosphetane, tetraphenyl- typically involves the reaction of phosphorus trichloride with phenyl lithium, followed by cyclization. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of specialized catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Tetraphosphetane, tetraphenyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form tetraphenylphosphine oxide.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetraphosphetane, tetraphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: Its derivatives are being explored for their potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetraphosphetane, tetraphenyl- involves its ability to form stable complexes with metal ions, which can alter the reactivity of the metal center. This property is exploited in catalysis and coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and other biological macromolecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tetraphosphetane, tetraphenyl- can be compared with other similar compounds such as tetraphenylethene and tetraphenylene. While all these compounds contain phenyl groups, tetraphosphetane, tetraphenyl- is unique due to its phosphorus-containing ring structure. This gives it distinct chemical properties and reactivity compared to carbon-based analogs.
Similar compounds include:
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylene: Noted for its rigid, non-planar structure and applications in materials science.
Eigenschaften
CAS-Nummer |
1104-52-5 |
|---|---|
Molekularformel |
C24H20P4 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenyltetraphosphetane |
InChI |
InChI=1S/C24H20P4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
CUALLVCSKGZVKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


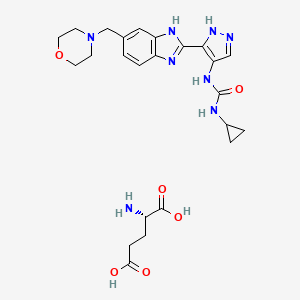

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
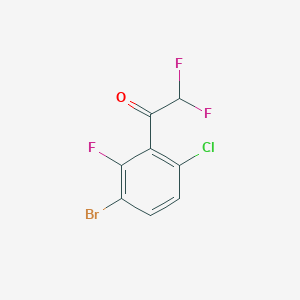
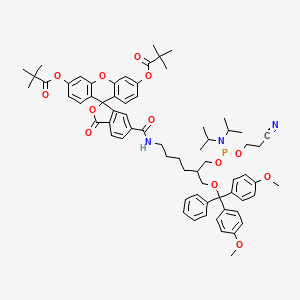
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
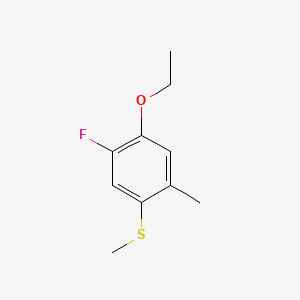
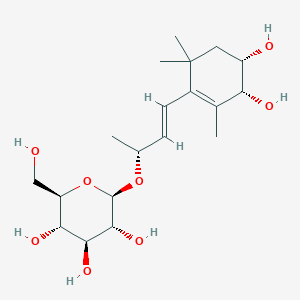

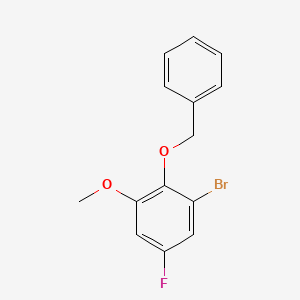
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
